molecular formula C5H4ClIN2S B6297135 5-Chloro-4-iodo-2-(methylthio)pyrimidine CAS No. 107403-27-0

5-Chloro-4-iodo-2-(methylthio)pyrimidine

Cat. No.: B6297135
CAS No.: 107403-27-0
M. Wt: 286.52 g/mol
InChI Key: CHSAGHFASJLOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-iodo-2-(methylthio)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-iodo-2-(methylthio)pyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

4-Iodo-2-(methylthio)pyrimidine+SOCl2This compound+SO2+HCl\text{4-Iodo-2-(methylthio)pyrimidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Iodo-2-(methylthio)pyrimidine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .

Properties

IUPAC Name

5-chloro-4-iodo-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSAGHFASJLOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,5-dichloro-2-(methylthio)pyrimidine (23 g, 0.118 mol) was added to aq. HI (250 mL). The resulting mixture was stirred at room temperature for 24 h. TLC (Petroleum ether:EtOAc=4:1) indicated that the reaction was complete. The solid formed was collected and was treated with H2O (250 mL). The mixture was then adjusted to pH=7˜8 with solid K2CO3 and was extracted with CH2Cl2 (100 mL×4). The combined organic layers were washed with brine (50 mL), dried over Na2SO4 and filtered. The filtrate was concentrated and dried on vacuum to give title compound (29 g, 86%) as a light yellow solid.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

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